molecular formula C8H9ClOS B3007569 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol CAS No. 1534441-82-1

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol

Cat. No.: B3007569
CAS No.: 1534441-82-1
M. Wt: 188.67
InChI Key: BULIFWACEWSKMZ-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H9ClOS It is characterized by the presence of a cyclobutanol ring attached to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutanol ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a thiophene-cyclobutanol derivative.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 1-(5-chlorothiophen-2-yl)cyclobutanone.

    Reduction: Formation of 1-(thiophen-2-yl)cyclobutan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol can be compared with other similar compounds, such as:

    1-(5-Bromothiophen-2-yl)cyclobutan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)cyclobutan-1-ol: Similar structure but with a methyl group instead of chlorine.

    1-(5-Nitrothiophen-2-yl)cyclobutan-1-ol: Similar structure but with a nitro group instead of chlorine.

These compounds share similar structural features but differ in their chemical reactivity and potential applications. The presence of different substituents on the thiophene ring can significantly influence the compound’s properties and behavior in various chemical reactions.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c9-7-3-2-6(11-7)8(10)4-1-5-8/h2-3,10H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULIFWACEWSKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1534441-82-1
Record name 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol
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